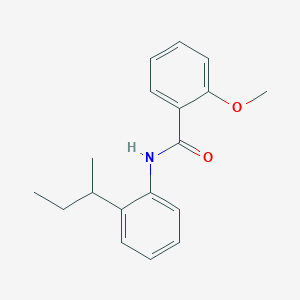

N-(2-sec-butylphenyl)-2-methoxybenzamide

Description

N-(2-sec-butylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 2-sec-butylphenylamine moiety. Its molecular formula is C₁₉H₂₃NO₂ (inferred from ), with a molecular weight of 297.4 g/mol.

Properties

CAS No. |

637308-11-3 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)-2-methoxybenzamide |

InChI |

InChI=1S/C18H21NO2/c1-4-13(2)14-9-5-7-11-16(14)19-18(20)15-10-6-8-12-17(15)21-3/h5-13H,4H2,1-3H3,(H,19,20) |

InChI Key |

DPMULSXUXDCAQF-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares N-(2-sec-butylphenyl)-2-methoxybenzamide with structurally related benzamides:

Key Observations:

- Methoxy Position : The 2-methoxy group (common in all compounds) enables intramolecular hydrogen bonding (e.g., in ), enhancing substrate reactivity in catalytic reactions. In contrast, 4-methoxy analogs (e.g., ) lack this interaction, reducing reactivity .

- Amine Substituents: sec-Butylphenyl: Increases lipophilicity (e.g., ’s compound) compared to polar groups like indazolyl or benzimidazolyl.

- Synthesis Yields : Many analogs (e.g., ) report moderate yields (~35%), suggesting challenges in coupling bulky amine groups to the benzamide core.

(a) Dopamine Receptor Antagonism

- Sulpiride (): A D2/D3 antagonist with low brain penetration due to poor lipophilicity. Its 2-methoxybenzamide core is critical for receptor binding but requires structural optimization for CNS penetration .

- YM-43611 (): Incorporates a chloro and cyclopropyl group, improving D3/D4 receptor affinity (KD = 1.2 nM) and selectivity. Demonstrates the impact of electron-withdrawing substituents on potency .

(b) Enzyme Inhibition

- N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide (): Inhibits PCSK9 expression, a target for atherosclerosis. The indenyl group’s rigidity likely enhances binding to the enzyme’s active site .

Pharmacokinetic Considerations

- Lipophilicity: The sec-butyl group in this compound likely improves blood-brain barrier penetration compared to sulpiride. For instance, the iodine-125-labeled analog (S)-6b () has 40x higher octanol-water partition than sulpiride, enabling better CNS uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.